molecular formula C11H15F2N B13322318 2,6-difluoro-N-(3-methylbutyl)aniline

2,6-difluoro-N-(3-methylbutyl)aniline

Cat. No.: B13322318
M. Wt: 199.24 g/mol
InChI Key: FOYHSSUHBRMDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the aniline ring and a 3-methylbutyl group attached to the nitrogen atom. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methylbutyl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory synthesis but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-methylbutyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Difluoro-N-(3-methylbutyl)aniline is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the 3-methylbutyl group provides additional hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(3-methylbutyl)aniline is unique due to the combination of fluorine atoms and the 3-methylbutyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and binding affinity, while the 3-methylbutyl group increases its hydrophobicity, making it suitable for various research applications .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

2,6-difluoro-N-(3-methylbutyl)aniline

InChI

InChI=1S/C11H15F2N/c1-8(2)6-7-14-11-9(12)4-3-5-10(11)13/h3-5,8,14H,6-7H2,1-2H3

InChI Key

FOYHSSUHBRMDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=CC=C1F)F

Origin of Product

United States

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